Technical Monograph: Synthesis, Optimization, and Characterization of N-(4-bromophenyl)-3,5-dinitrobenzamide
Technical Monograph: Synthesis, Optimization, and Characterization of N-(4-bromophenyl)-3,5-dinitrobenzamide
Executive Summary
This technical guide details the synthesis, purification, and structural characterization of N-(4-bromophenyl)-3,5-dinitrobenzamide (CAS: 5642-53-5). Belonging to the class of nitrobenzanilides, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of antitubercular agents targeting the DprE1 enzyme and antifungal therapeutics.
This monograph deviates from standard recipe-style protocols by integrating mechanistic causality with practical process engineering, ensuring reproducibility and high-purity isolation for research applications.
Part 1: Chemical Profile & Retrosynthetic Analysis
Compound Identity
| Property | Data |
| IUPAC Name | N-(4-bromophenyl)-3,5-dinitrobenzamide |
| Molecular Formula | C₁₃H₈BrN₃O₅ |
| Molecular Weight | 366.13 g/mol |
| Crystal System | Monoclinic (Space group P2₁/c) |
| Core Scaffold | 3,5-Dinitrobenzanilide |
Retrosynthetic Strategy
The most efficient route to N-aryl-3,5-dinitrobenzamides is via nucleophilic acyl substitution . The retrosynthetic disconnection reveals two commercially available precursors: an activated acid derivative (3,5-dinitrobenzoyl chloride) and a nucleophilic aromatic amine (4-bromoaniline).
Figure 1: Retrosynthetic analysis identifying the benzoyl chloride and aniline precursors.
Part 2: Experimental Protocol
Reagents & Materials[5][6]
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3,5-Dinitrobenzoyl chloride (1.0 eq): Must be free of dinitrobenzoic acid hydrolysis product. Tip: If the solid is white/chalky rather than yellow crystalline, recrystallize from CCl₄ or thionyl chloride before use.
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4-Bromoaniline (1.0 eq): The nucleophile.
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Triethylamine (Et₃N) (1.2 - 1.5 eq): Acts as the proton scavenger to drive the equilibrium forward and prevent protonation of the aniline.
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Dichloromethane (DCM): Anhydrous solvent.
Step-by-Step Synthesis (Anhydrous Route)
Based on the methodology validated by Saeed et al. (2011).
Step 1: Reaction Setup
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Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Add 4-bromoaniline (0.1 mol) and Dichloromethane (15 mL) .
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Add Triethylamine (0.5 mL) while stirring. Ensure the amine is fully dissolved.
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Scientific Rationale: The base is added before the acid chloride to ensure the environment is immediately receptive to the HCl byproduct, preventing the formation of unreactive aniline hydrochloride salt.
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Step 2: Acylation
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Gradually add 3,5-dinitrobenzoyl chloride (0.1 mol) to the stirring solution.
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Caution: This reaction is exothermic.[3] Add in small portions to maintain thermal control.
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Stir at room temperature for 1 hour .
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Heat the mixture to reflux for 2 hours .
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Mechanism Check: Reflux ensures the conversion of the sterically hindered or electronically deactivated species. The electron-withdrawing nitro groups on the benzoyl ring actually make the carbonyl carbon more electrophilic, accelerating the attack, but the bulky bromine on the aniline may introduce slight steric drag.
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Step 3: Isolation & Purification
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Precipitation: Upon cooling, the crude product typically precipitates as a colorless or pale solid.
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Filtration: Filter the solid under vacuum.
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Washing: Wash the filter cake sequentially with:
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Dilute HCl (1M): Removes unreacted 4-bromoaniline.
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Dilute NaHCO₃ (Sat. Aq.): Removes unreacted 3,5-dinitrobenzoic acid.
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Water: Removes inorganic salts (Et₃N·HCl).
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Cold DCM: Removes non-polar impurities.
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Recrystallization: Dissolve the crude solid in boiling Ethyl Acetate . Allow to cool slowly to room temperature to generate high-quality monoclinic crystals.
Part 3: Mechanistic Pathway
The reaction proceeds via a classic addition-elimination mechanism. The base (Et₃N) is critical for the deprotonation step, restoring the aromaticity of the amine nitrogen and neutralizing the generated acid.
Figure 2: Nucleophilic acyl substitution mechanism.
Part 4: Characterization & Validation
Crystallography (The Gold Standard)
According to Saeed et al., the compound crystallizes in the monoclinic system , space group P2₁/c.
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Key Structural Feature: The molecule is slightly twisted.[2] The dihedral angle between the two benzene rings is approximately 5.9° .[2]
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Interactions: The crystal lattice is stabilized by N—H···O hydrogen bonds forming 1-D chains and π–π stacking interactions (centroid distance ~3.65 Å).[2]
Spectroscopic Profile
| Technique | Expected Signal | Assignment |
| IR (KBr) | 3300–3250 cm⁻¹ | N-H Stretch (Amide) |
| 1660–1650 cm⁻¹ | C=O Stretch (Amide I) | |
| 1540 & 1350 cm⁻¹ | NO₂ Asymmetric/Symmetric Stretch | |
| ¹H-NMR | δ 10.5–11.0 ppm (s, 1H) | Amide N-H (Highly deshielded) |
| δ 9.0–9.2 ppm (m, 3H) | Protons on Dinitro ring (H-2, H-4, H-6) | |
| δ 7.5–7.8 ppm (d/m, 4H) | Protons on Bromo-substituted ring |
Troubleshooting Guide
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Low Yield: Moisture in the solvent usually hydrolyzes the acid chloride to dinitrobenzoic acid. Solution: Distill DCM over CaH₂ or use molecular sieves.
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Oiling Out: Product fails to crystallize. Solution: Triturate with cold ethanol or scratch the glass vessel to induce nucleation.
Part 5: Biological Context (Why this molecule?)
While this guide focuses on synthesis, the relevance of N-(4-bromophenyl)-3,5-dinitrobenzamide lies in its pharmacophore.
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Antitubercular Activity: 3,5-Dinitrobenzamides are known inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for cell wall synthesis in Mycobacterium tuberculosis. The electron-deficient dinitro ring is crucial for the formation of a charge-transfer complex or covalent adduct with the enzyme.
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Antifungal Potential: Analogs of this compound have shown efficacy against Candida species, disrupting ergosterol synthesis.[4]
References
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Saeed, A., et al. (2011).[2] N-(4-Bromophenyl)-3,5-dinitrobenzamide.[5] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2950. Link
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Tiwari, R., et al. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5(5). Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
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PubChem Compound Summary. (n.d.). N-(4-bromophenyl)-3-nitrobenzamide (Analogous Structure Data). Link
